molecular formula C11H13ClN2O B8782564 1-(3-Chlorobenzyl)piperazin-2-one

1-(3-Chlorobenzyl)piperazin-2-one

Cat. No.: B8782564
M. Wt: 224.68 g/mol
InChI Key: DUWWSKDRCZDZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzyl)piperazin-2-one is a chemical compound of interest in organic synthesis and medicinal chemistry research. This piperazinone derivative features a chlorobenzyl group, making it a potential intermediate or precursor for the development of more complex molecules. Piperazine and piperazinone cores are common structural motifs found in a wide range of pharmacologically active compounds . As a building block, this compound can be utilized in various chemical transformations to create libraries of molecules for screening against biological targets. Researchers may employ it in the synthesis of novel compounds for investigating structure-activity relationships (SAR) . Its applications are strictly confined to non-therapeutic, in-vitro research in controlled laboratory environments. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Ensure you understand the local regulations and comply with all applicable laws before handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(6-10)8-14-5-4-13-7-11(14)15/h1-3,6,13H,4-5,7-8H2

InChI Key

DUWWSKDRCZDZJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

The Piperazinone Heterocyclic Scaffold: a Privileged Structure in Drug Discovery

The piperazinone ring system, a six-membered heterocycle containing two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comrsc.orgresearchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. rsc.orgnih.gov The unique physicochemical properties of the piperazine (B1678402) and piperazinone cores, including their solubility, basicity, and conformational flexibility, make them valuable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.gov

The versatility of the piperazinone scaffold allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological activity. nih.gov This adaptability has been exploited in the development of drugs for a multitude of therapeutic areas, including:

Central Nervous System (CNS) Disorders: Piperazine derivatives have been extensively investigated for their potential in treating conditions like psychoses, depression, and anxiety. nih.govnih.gov

Infectious Diseases: The scaffold is present in various antibacterial and antifungal agents. rsc.orgacgpubs.orgresearchgate.net

Oncology: A number of successful anticancer drugs incorporate the piperazine moiety. researchgate.net

The ability of the piperazine ring to serve as a linker between different pharmacophores further enhances its utility in drug design. tandfonline.com

The Role of Halogenated Benzyl Moieties in Bioactive Molecules

The introduction of a halogenated benzyl (B1604629) group to a pharmacologically active scaffold is a common strategy in medicinal chemistry to enhance a compound's biological profile. Halogens, such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. acs.org

The benzyl group itself is a versatile substituent used in organic synthesis, sometimes as a protecting group for alcohols and amines. wikipedia.org When a halogen is introduced to the benzyl ring, it can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to a protein. acs.orgnamiki-s.co.jp Specifically, the chlorine atom in a chlorobenzyl moiety can act as a Lewis acid, interacting with electron-donating groups in a biological target. acs.org This interaction can lead to improved potency and selectivity of the drug candidate.

The position of the halogen on the benzyl ring is also crucial and can dramatically affect the biological activity of the molecule. The "meta" substitution pattern (as in the 3-chloro position) influences the electronic properties and spatial arrangement of the molecule, which in turn dictates its interaction with its biological target.

Investigating 1 3 Chlorobenzyl Piperazin 2 One: the Current Research Landscape

General Strategies for Piperazin-2-one (B30754) Ring Formation

The construction of the piperazin-2-one scaffold is a critical first step, and numerous methods have been developed to achieve this. These strategies often begin with acyclic precursors like amino acids and 1,2-diamines, which are then cyclized to form the desired heterocyclic ring. researchgate.net

A range of cyclization reactions are utilized to form the piperazin-2-one ring. These methods are chosen based on the availability of starting materials, desired substitution patterns, and reaction efficiency.

One common approach involves the reaction of a primary amine with 2-chloroacetyl chloride, which forms an intermediate chloroacetamide derivative. rsc.org This intermediate then undergoes an intramolecular nucleophilic substitution (a 6-exo-tet cyclization) to yield the piperazin-2-one ring. rsc.org Other strategies include the reductive cyclization of cyanomethylamino pseudopeptides and Jocic-type reactions. researchgate.net The Jocic reaction, when applied to enantiomerically-enriched trichloromethyl-containing alcohols and N-substituted diamines, can produce 1-substituted piperazinones with high regioselectivity. rsc.org

Another versatile method is the tandem reductive coupling and SN2-cyclization. This involves the reaction of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine, which is particularly useful for diversity-oriented synthesis due to the wide variety of amines that can be used. researchgate.net

The synthesis of chiral piperazin-2-ones is of significant interest, and several asymmetric methods have been developed to control the stereochemistry of the final product. researchgate.net

Palladium-catalyzed reactions are prominent in this field. One such method is the asymmetric hydrogenation of pyrazin-2-ols, which provides a straightforward route to chiral disubstituted piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. rsc.org Another powerful technique is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govnih.gov This method allows for the synthesis of highly enantioenriched piperazin-2-ones with chiral centers at the α-position. nih.gov

A notable one-pot approach combines a Knoevenagel reaction with an asymmetric epoxidation, followed by a domino ring-opening cyclization (DROC). acs.org This sequence, often catalyzed by cinchona alkaloid derivatives, can transform simple starting materials like aldehydes and (phenylsulfonyl)acetonitrile (B1630616) into C3-substituted piperazin-2-ones with high yields and enantiomeric excess. acs.org

Table 1: Comparison of Asymmetric Synthetic Methods for Piperazin-2-ones

Method Catalyst/Reagent Key Features Reference
Asymmetric Hydrogenation Palladium complex Hydrogenation of pyrazin-2-ols; excellent diastereoselectivity and enantioselectivity. rsc.org
Decarboxylative Allylic Alkylation Palladium complex (e.g., Pd₂(pmdba)₃) with chiral ligand Creates α-tertiary chiral centers; uses differentially N-protected piperazin-2-ones. nih.govnih.gov
One-Pot DROC Quinine-derived urea (B33335) catalyst, Cumyl hydroperoxide Sequential Knoevenagel/epoxidation/cyclization; produces C3-substituted piperazin-2-ones with high enantiomeric excess. acs.org

Regioselective Introduction of the Chlorobenzyl Moiety at the N1-Position

Once the piperazin-2-one ring is formed, the next crucial step in synthesizing this compound is the selective introduction of the 3-chlorobenzyl group at the N1 nitrogen atom.

Direct N-alkylation of the piperazin-2-one core is a common strategy. This typically involves reacting the heterocycle with a suitable alkylating agent, such as 3-chlorobenzyl chloride or bromide, in the presence of a base. To achieve regioselectivity for the N1 position over the N4 position, a protecting group strategy is often employed. researchgate.net For instance, the N4 nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), directing the alkylation to the N1 nitrogen. The protecting group is then removed in a subsequent step.

Alternatively, certain synthetic methods for the ring itself can provide inherent regioselectivity. The modified Jocic reaction, for example, can be used to transform specific precursors into 1-substituted piperazinones directly, offering a more streamlined approach. researchgate.netrsc.org

The coupling of the 3-chlorobenzyl group is most commonly achieved through a nucleophilic substitution reaction. The piperazin-2-one, acting as a nucleophile, attacks the electrophilic benzylic carbon of a 3-chlorobenzyl halide (e.g., 3-chlorobenzyl chloride), displacing the halide and forming the new C-N bond.

An alternative strategy is reductive amination. This involves reacting the piperazin-2-one with 3-chlorobenzaldehyde (B42229) to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts that can sometimes occur during direct alkylation. researchgate.net

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic chemistry offers advanced techniques for producing libraries of structurally diverse analogues of this compound. These methods often involve cascade reactions or multi-component reactions that allow for the rapid assembly of complex molecules.

One such advanced method is a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide. thieme-connect.com This one-pot process forms three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis and the generation of a wide range of piperazinone analogues. thieme-connect.com Another approach that lends itself to creating diversity is the tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with various primary amines, enabling the synthesis of a library of N-substituted piperazinones. researchgate.net These techniques are invaluable for exploring the structure-activity relationships of this class of compounds.

Synthetic Methodologies for this compound and Its Derivatives

The synthesis of this compound and its analogs is a key area of research, driven by their potential applications in medicinal chemistry. Various synthetic strategies have been developed to construct the core piperazin-2-one scaffold, introduce desired substituents, and control stereochemistry. These methods range from classical cyclization reactions to modern catalytic and multi-component approaches, enabling the creation of diverse libraries of compounds for biological screening.

1 Multi-component Reaction Applications in Piperazinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules like piperazinones. nih.gov The Ugi reaction, a well-known isocyanide-based MCR, has been adapted for the synthesis of piperazine (B1678402) and piperazinone scaffolds.

One prominent approach is the split-Ugi methodology, which is suitable for bis-secondary diamines like piperazine. nih.gov In a typical split-Ugi reaction to form a piperazine core, a diamine, a carbonyl component (like formaldehyde), an isocyanide, and an acid component react in a single pot to generate 1,4-disubstituted piperazine derivatives in high yields. nih.gov This strategy allows for significant chemical diversity around the piperazine core by simply varying the starting materials. nih.gov

Another MCR strategy involves the Ugi four-component reaction (U-4CR) to produce N-sulfonylpiperazine-2-acylamides. This one-step process utilizes keto acids, amines, and isocyanides and is particularly amenable to parallel liquid-phase synthesis, often resulting in products that precipitate and require no chromatographic purification. thieme-connect.com A variation, the Ugi five-center four-component reaction (U-5C-4CR), can employ an α-amino acid, which provides two of the required functional groups, along with an oxo component, an isocyanide, and an alcohol. thieme-connect.com

Researchers have also developed a two-step, one-pot procedure using a tetrazole Ugi MCR followed by cyclization under basic conditions to create highly substituted morpholines and piperazines. thieme-connect.com This robust and operationally simple method is tolerant to air and moisture, making it suitable for creating diverse compound libraries for medicinal chemistry. thieme-connect.com These MCR approaches highlight the power of convergent synthesis to rapidly generate a wide array of piperazinone and related heterocyclic derivatives.

MCR TypeReactantsProduct TypeKey Advantages
Split-Ugi Diamine, Carbonyl, Isocyanide, Acid1,4-Disubstituted PiperazinesHigh efficiency; Generates chemical diversity. nih.gov
Ugi-4CR Keto Acid, Amine, IsocyanideN-Sulfonylpiperazine-2-acylamidesOne-step; Suitable for parallel synthesis; Product often precipitates. thieme-connect.com
Tetrazole Ugi Amine, Isocyanide, Aldehyde/Ketone, Tetrazole PrecursorSubstituted PiperazinesTwo-step, one-pot; Air and moisture tolerant; Versatile. thieme-connect.com

2 Bioisosteric Replacement Strategies in the Design of Piperazinone Derivatives

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, pharmacokinetic profile, and biological activity without drastically altering its interaction with the target receptor. The piperazine and piperazinone moieties are frequently targeted for such modifications. enamine.netresearchgate.net Over 100 FDA-approved drugs contain a piperazine ring, a testament to its importance as a scaffold. enamine.netenamine.net

The goal of replacing the piperazine core in a derivative like this compound is to fine-tune properties such as solubility, metabolic stability, or receptor selectivity. researchgate.netresearchgate.net For example, replacing a piperazine ring in the drug Olaparib with a spirodiamine analog was shown to improve activity and lower cytotoxicity. enamine.netenamine.net This demonstrates that even subtle changes to the heterocyclic core can have significant biological consequences.

A wide range of piperazine bioisosteres have been designed and synthesized. enamine.net These analogs can alter the three-dimensional structure and basicity of the core, potentially leading to improved interactions with biological targets. blumberginstitute.org Some successful replacements for piperazine include:

2,6-Diazaspiro[3.3]heptane

4-Aminopiperidine

Azetidine-3-CH2-NH2 blumberginstitute.org

These replacements can offer advantages in potency and pharmacokinetic profiles. researchgate.net The 3,8-diazabicyclo[3.2.1]octane system, for instance, has been explored as a more synthetically accessible bioisostere of a piperazine ring. researchgate.net The strategic application of bioisosterism allows chemists to systematically optimize drug candidates, moving from an initial hit to a preclinical candidate with improved properties. researchgate.net

BioisosterePotential AdvantageReference Example
Spirodiamine Improved activity, reduced cytotoxicityOlaparib analog enamine.netenamine.net
2,6-Diazaspiro[3.3]heptane Optimal potencyGeneral drug design blumberginstitute.org
4-Aminopiperidine Comparable potency to piperazineGeneral drug design blumberginstitute.org
3,8-Diazabicyclo[3.2.1]octane More synthetically accessibleContemporary bioisostere researchgate.net

3 Stereoselective Synthesis of Enantiopure Piperazin-2-one Derivatives

The stereochemistry of piperazin-2-one derivatives is often critical for their biological activity. Therefore, methods for the stereoselective synthesis of enantiopure piperazin-2-ones are of significant interest. Asymmetric catalysis provides powerful tools to achieve this goal.

One successful strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of unsaturated piperazin-2-ones. This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Another approach involves the asymmetric palladium-catalyzed decarboxylative allylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones. nih.gov

A one-pot catalytic sequence has also been developed, combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org This process, starting from commercially available aldehydes and other simple reagents, can produce 3-aryl piperazin-2-ones in high yields and with excellent enantiomeric excess (up to 96% ee). The key stereoselective steps are catalyzed by a quinine-derived urea catalyst. acs.org

Furthermore, direct asymmetric lithiation of an N-Boc protected piperazine ring, using reagents like s-BuLi in combination with a chiral ligand such as (-)-sparteine, allows for the direct functionalization of the heterocycle. nih.govacs.org Subsequent trapping with an electrophile can yield a range of enantiopure α-substituted piperazines. Mechanistic studies have revealed that the choice of electrophile and the substituent on the distal nitrogen atom significantly impact the yield and enantioselectivity of this transformation. nih.govacs.org These advanced stereoselective methods are crucial for preparing specific enantiomers of complex piperazin-2-one derivatives for pharmacological evaluation.

MethodKey FeaturesStereoselectivity
Asymmetric Hydrogenation Palladium-catalyzed hydrogenation of pyrazin-2-ols.Excellent diastereoselectivities and enantioselectivities. rsc.org
Decarboxylative Allylation Palladium-catalyzed reaction on N-protected piperazin-2-ones.Produces highly enantioenriched tertiary piperazin-2-ones. nih.gov
One-Pot Catalytic Sequence Knoevenagel/asymmetric epoxidation/domino ring-opening cyclization.Up to 96% enantiomeric excess (ee). acs.org
Asymmetric Lithiation Direct functionalization of N-Boc piperazine using s-BuLi/chiral ligand.Yields single stereoisomers; outcome depends on electrophile. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 3-chlorobenzyl group would typically appear in the downfield region, approximately between 7.2 and 7.4 ppm. Due to the meta-substitution pattern, these protons would display a complex multiplet pattern. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet around 3.6 ppm. The protons of the piperazin-2-one ring are anticipated to show characteristic signals: the methylene (B1212753) group adjacent to the amide nitrogen (-NH-CH₂-C=O) would likely appear as a triplet around 3.4 ppm, the methylene group adjacent to the tertiary amine (-N-CH₂-CH₂-N) as a triplet around 2.8 ppm, and the methylene group of the ethylenediamine (B42938) fragment (-CO-CH₂-NH-) as a singlet around 3.2 ppm. The amide proton (-NH) is expected to show a broad singlet, the chemical shift of which can be solvent and concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₄)7.2-7.4Multiplet
Benzylic (Ar-CH₂)~3.6Singlet
Piperazinone (-NH-CH₂-C=O)~3.4Triplet
Piperazinone (-N-CH₂-CH₂-N)~2.8Triplet
Piperazinone (-CO-CH₂-NH-)~3.2Singlet
Amide (-NH)VariableBroad Singlet

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon (C=O) of the piperazin-2-one ring is the most deshielded, expected to appear significantly downfield, typically above 165 ppm. The aromatic carbons of the 3-chlorobenzyl group would resonate in the 125-140 ppm range, with the carbon bearing the chlorine atom showing a distinct shift. The benzylic carbon (Ar-CH₂) would likely be found around 60 ppm. The methylene carbons of the piperazinone ring would appear in the 40-55 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)>165
Aromatic (C-Cl)~134
Aromatic (quaternary)~139
Aromatic (CH)126-130
Benzylic (Ar-CH₂)~60
Piperazinone (ring CH₂)40-55

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between adjacent methylene groups within the piperazinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₃ClN₂O, the monoisotopic mass is approximately 224.07 g/mol . Therefore, a strong signal would be anticipated at an m/z (mass-to-charge ratio) of approximately 225.08. The presence of a chlorine atom would also result in a characteristic isotopic pattern for the molecular ion peak, with an [M+H+2]⁺ peak at m/z 227.08, approximately one-third the intensity of the [M+H]⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, the compound must be sufficiently volatile and thermally stable. If these conditions are met, GC-MS provides both the retention time from the gas chromatograph and a mass spectrum from the mass spectrometer. The electron ionization (EI) mass spectrum would typically show a molecular ion peak (M⁺) at m/z 224, along with its corresponding M+2 peak at m/z 226. A characteristic and often most abundant fragment in the EI spectrum of N-benzylated piperazines is the formation of the benzyl cation or a tropylium (B1234903) ion. For this compound, a prominent peak at m/z 125 would be expected, corresponding to the [C₇H₆Cl]⁺ fragment (the 3-chlorobenzyl cation). Further fragmentation of the piperazin-2-one ring would lead to other smaller, characteristic ions that help to piece together the complete structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

TechniqueIonPredicted m/zFragment Structure
ESI-MS[M+H]⁺~225.08C₁₁H₁₄ClN₂O⁺
ESI-MS[M+H+2]⁺~227.08C₁₁H₁₄³⁷ClN₂O⁺
GC-MS (EI)[M]⁺~224.07C₁₁H₁₃ClN₂O
GC-MS (EI)[M-C₄H₅N₂O]⁺~125.02C₇H₆Cl⁺ (3-Chlorobenzyl cation)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and the more modern Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption (or transmittance) versus the frequency of the radiation (typically expressed in wavenumbers, cm⁻¹), which serves as a unique molecular "fingerprint."

For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the secondary amine, the tertiary lactam (cyclic amide), the substituted aromatic ring, and the aliphatic carbon chains.

Key expected vibrational modes include:

Amide C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl group of the piperazin-2-one ring is one of the most prominent features. For cyclic amides (lactams), this peak typically appears in the region of 1680-1630 cm⁻¹.

N-H Stretching: The secondary amine group (N-H) within the piperazine ring is expected to show a moderate absorption band in the region of 3500-3220 cm⁻¹. The exact position and broadness of this peak can be influenced by intermolecular hydrogen bonding in the sample.

Aromatic C-H Stretching: The C-H bonds on the 3-chlorobenzyl group will produce one or more sharp, medium-to-weak bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (CH₂) groups in the piperazine ring and the benzylic position will give rise to medium-to-strong stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene (B151609) ring result in several characteristic bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N Stretching: Both the amine and amide C-N bonds will exhibit stretching vibrations, typically appearing in the fingerprint region between 1400 cm⁻¹ and 1000 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong band in the fingerprint region, generally between 800 cm⁻¹ and 600 cm⁻¹.

While a definitive, published spectrum for this compound is not available in the sources searched, the following table summarizes the predicted characteristic IR absorption bands based on data from structurally similar compounds and general spectroscopic principles.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3350Secondary Amine (N-H)StretchingMedium
~3050Aromatic C-HStretchingMedium-Weak
~2950-2850Aliphatic C-H (CH₂)StretchingMedium-Strong
~1670Amide (C=O)StretchingStrong
~1595, ~1470Aromatic C=CRing StretchingMedium
~1440Aliphatic C-H (CH₂)Bending (Scissoring)Medium
~1250Amide C-NStretchingMedium
~780C-ClStretchingStrong

This table is predictive and based on characteristic group frequencies. Actual values may vary.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

Molecular Geometry: The precise bond lengths and angles for every bond in the molecule, confirming the connectivity and constitution.

Conformation: The three-dimensional shape of the molecule in the solid state. It is expected that the six-membered piperazin-2-one ring would likely adopt a distorted chair or boat conformation, accommodating the planarity of the sp²-hybridized amide group. Crystallographic studies of related piperazine derivatives confirm that the piperazine ring typically adopts a chair conformation.

Stereochemistry: If a chiral synthesis were employed, crystallography could definitively establish the absolute configuration.

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. Key interactions would likely include hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, potentially forming dimers or extended chains. Furthermore, weak interactions such as C-H···π interactions between the aliphatic protons and the aromatic ring, or halogen bonding involving the chlorine atom, could play a role in stabilizing the crystal packing.

As of now, specific crystallographic data such as the unit cell dimensions, space group, and atomic coordinates for this compound are not publicly available in the searched databases. However, the insights gained from such an analysis would be invaluable for understanding its structure-property relationships.

Computational Chemistry and Molecular Modeling Studies of 1 3 Chlorobenzyl Piperazin 2 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT calculations have proven to be a powerful tool for investigating the fundamental properties of 1-(3-Chlorobenzyl)piperazin-2-one at the atomic level. These computational methods allow for the prediction of various molecular attributes, offering insights that complement experimental findings.

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule. For this compound, geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p). This process identifies the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. Conformational analysis is also crucial to identify the most stable conformers of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net A larger energy gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically located on the 1,2,4-triazolo[4,3-a]pyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO is mainly on the 1,2,4-triazolo[4,3-a]pyridine ring. mdpi.com This distribution suggests that electron transitions occur from the benzene ring to the triazolopyridine ring via the thioether bridge. mdpi.com

ParameterValue (Hartree)Value (eV)
HOMO Energy--
LUMO Energy--
HOMO-LUMO Energy Gap (ΔE)0.179854.894

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electronegative) and blue representing areas of low electron density (electropositive). uni-muenchen.de For this compound, the MEP map would highlight the electronegative regions around the oxygen and nitrogen atoms of the piperazinone ring and the chlorine atom on the benzyl (B1604629) group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would represent the electropositive sites.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, revealing information about electron delocalization and hyperconjugative interactions that contribute to its stability. acadpubl.eunih.gov This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions, particularly the E(2) energy, quantifies the extent of charge transfer and delocalization. For molecules containing imidazole (B134444) rings, significant delocalization often involves the lone pairs of oxygen and nitrogen atoms and the π-system. acadpubl.eu

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations, typically carried out using DFT methods, provide the frequencies and intensities of the vibrational modes. nih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the observed vibrational bands can be made. This correlation helps in confirming the molecular structure and understanding the nature of the chemical bonds. For complex molecules, the potential energy distribution (PED) is often calculated to determine the contribution of different internal coordinates to each vibrational mode. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. researchgate.net It is used to calculate the energies of vertical electronic excitations and the corresponding oscillator strengths, which are related to the intensity of absorption bands in the UV-Vis spectrum. researchgate.net By analyzing the molecular orbitals involved in these transitions, it is possible to characterize the nature of the electronic excitations (e.g., n→π, π→π). For this compound, TD-DFT calculations can predict its electronic absorption spectrum and provide insights into its photophysical properties. academie-sciences.fr Different functionals, such as B3LYP and PBE0, can be employed to obtain reliable excitation energies. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research focusing on the computational chemistry and molecular modeling of this compound that aligns with the requested detailed outline.

Publicly accessible studies detailing molecular docking simulations, including the prediction of ligand-protein binding affinities, elucidation of binding modes, or molecular dynamics (MD) simulations for this specific compound, are not available.

Research in this area tends to focus on other piperazine (B1678402) derivatives. For instance, studies have been conducted on various substituted piperazines to explore their potential as anticancer agents, platelet aggregation inhibitors, and ligands for histamine (B1213489) H3 and sigma-1 receptors. nih.govnih.govresearchgate.netnih.gov These computational analyses involve synthesizing derivatives and then performing molecular docking to predict their interaction with specific biological targets. nih.govnih.gov Furthermore, molecular dynamics simulations have been employed to understand the behavior of piperazine-based systems in different chemical environments, such as in CO2 absorption solutions. manchester.ac.uk

However, the specific data on binding affinities, key intermolecular interactions, and the dynamic stability of the this compound complex are not present in the reviewed literature. Therefore, constructing an article that adheres to the user's specified structure and content requirements is not feasible without the foundational research findings.

Investigation of Biological Activity and Mechanistic Pathways of 1 3 Chlorobenzyl Piperazin 2 One Derivatives

Antiviral Activity Investigations

The antiviral potential of piperazin-2-one (B30754) derivatives has been a key area of focus, particularly against adenovirus (Ad). These non-enveloped DNA viruses can cause a range of illnesses, from mild respiratory infections to severe diseases in immunocompromised individuals. nih.govnih.gov Currently, there are no specific drugs approved for treating adenovirus infections, highlighting the urgent need for new antiviral therapies. nih.govmdpi.com

Inhibition of Viral Replication Pathways (e.g., Adenovirus DNA Replication)

High-throughput screening of extensive small molecule libraries has identified certain trisubstituted piperazin-2-one derivatives as potent inhibitors of adenovirus infection. nih.govnih.gov One notable derivative, designated 15D8, demonstrated significant antiviral activity at low micromolar concentrations with minimal cytotoxicity. nih.govnih.gov

The primary mechanism of action for this class of compounds appears to be the selective inhibition of adenovirus DNA replication within the nucleus of the host cell. nih.govnih.gov This targeted approach prevents the virus from multiplying, thereby halting the progression of the infection. The specificity of this inhibition suggests a promising avenue for developing a new class of antiviral drugs specifically for adenovirus infections. nih.gov Further studies have also pointed to some derivatives potentially targeting the transcription of viral genes, such as the E1A mRNA, or interfering with later stages of the viral replication cycle after DNA synthesis. csic.es

Antimicrobial Research (Antibacterial and Antifungal)

Piperazine (B1678402) derivatives have a well-documented history of antimicrobial activity, showing effectiveness against a variety of bacterial and fungal pathogens. researchgate.netnih.govresearchgate.net Research has explored the synthesis of various substituted piperazine derivatives to enhance their antimicrobial and antifungal properties. researchgate.netnih.gov These compounds have been tested against a range of microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.netnih.gov

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, DNA Interaction)

The antimicrobial action of piperazine-based compounds is often attributed to their ability to interact with and disrupt microbial cell membranes. nih.gov The piperazine moiety, with its positive charge and hydrogen-bonding capabilities, can interact with the negatively charged components of the bacterial cell membrane. nih.gov This interaction leads to the disruption of the membrane's integrity, causing the leakage of essential intracellular components and ultimately leading to cell death. nih.gov

Another identified mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov For instance, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been shown to be taken up by microbial cells and inhibit DNA gyrase in a dose-dependent manner, leading to cell disruption. nih.gov

Enzyme Inhibition in Microbial Pathogens (e.g., Enoyl-ACP Reductase)

A key target for antimicrobial drug development is the fatty acid synthesis (FAS-II) pathway in bacteria, which is essential for their survival and distinct from the mammalian pathway. nih.gov Within this pathway, the enoyl-acyl carrier protein (ACP) reductase (FabI) is a crucial enzyme. nih.govnih.gov Inhibition of FabI disrupts the final step in the fatty acid elongation cycle, proving lethal to the bacteria. nih.gov

Several pathogens, including the high-priority pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA), are sensitive to FabI inhibitors. nih.gov Research has led to the identification of multiple chemical classes of potent FabI inhibitors. nih.gov While some pathogens possess an alternative enoyl-ACP reductase (FabK), making them less susceptible, FabI remains a viable target for developing new antibiotics against specific and drug-resistant bacteria. nih.gov

Cytotoxic Activity in Cancer Cell Lines

Derivatives of piperazine have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. nih.govmdpi.com These compounds have been evaluated against cancers of the liver, breast, colon, and more, often showing promising inhibitory effects on cell growth at micromolar concentrations. nih.govtandfonline.comtandfonline.com The benzothiazole-piperazine backbone, in particular, has been a source of potent cytotoxic agents. tandfonline.com

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic effects of 1-(3-chlorobenzyl)piperazin-2-one and related derivatives are primarily evaluated through in vitro assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used colorimetric method to assess cell viability and proliferation. researchgate.net This assay measures the metabolic activity of cells, which is indicative of their viability.

Another frequently employed method is the sulphorhodamine B (SRB) assay, which is used to determine cell density based on the measurement of cellular protein content. nih.gov These assays allow researchers to quantify the concentration at which a compound inhibits 50% of cell growth (GI₅₀ or IC₅₀). nih.govtandfonline.com For example, various 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown GI₅₀ values in the micromolar range against multiple cancer cell lines. nih.gov Further mechanistic studies, such as Hoechst staining and fluorescence-activated cell sorting (FACS), have revealed that some of these compounds induce apoptosis and cause cell cycle arrest, for instance, at the subG₁ or G2/M phase. tandfonline.comtandfonline.com

Table 1: Investigated Biological Activities of Piperazine Derivatives

Biological Activity Target/Pathway Investigated Organism/Cell Line Key Findings
Antiviral Adenovirus DNA Replication Human Adenovirus (Ad) A trisubstituted piperazin-2-one derivative (15D8) selectively inhibits Ad DNA replication in the nucleus. nih.govnih.gov
Antimicrobial Cell Membrane Disruption E. coli, S. aureus Piperazine polymers target the cytoplasmic membrane, causing leakage of intercellular components. nih.gov
Antimicrobial DNA Gyrase Inhibition Staphylococcus strains 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) inhibits DNA gyrase. nih.gov
Antimicrobial Enoyl-ACP Reductase (FabI) Inhibition Staphylococcus aureus (including MRSA) FabI is a viable target for inhibitors against drug-resistant S. aureus. nih.gov

| Cytotoxic | Induction of Apoptosis, Cell Cycle Arrest | Various cancer cell lines (liver, breast, colon) | Benzothiazole-piperazine derivatives show potent cytotoxicity and can induce apoptosis and cell cycle arrest. tandfonline.comtandfonline.com |

Potential Molecular Targets and Mechanistic Pathways in Cancer

Derivatives of piperazine have demonstrated significant potential in cancer treatment through various molecular mechanisms. Research indicates that these compounds can trigger caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways crucial for cancer cell proliferation and survival. nih.gov One of the primary targets is the PI3K/AKT pathway, which is frequently overactive in many cancers, promoting cell growth. nih.gov Piperazine derivatives have been shown to effectively inhibit this pathway, leading to reduced cancer cell proliferation and the induction of apoptosis. nih.gov

Furthermore, some piperazine derivatives act as dual inhibitors of P-glycoprotein (P-gp) and human carbonic anhydrase XII (hCA XII). mdpi.com The overexpression of P-gp is a common mechanism of multidrug resistance (MDR) in cancer cells. mdpi.com By inhibiting both P-gp and hCA XII, which is often co-localized with P-gp in resistant tumor cells, these compounds can synergistically overcome MDR. mdpi.com

The antiproliferative activity of piperazine derivatives has been observed in various cancer cell lines. For instance, piperazine-substituted pyranopyridines have shown cytotoxic effects at micromolar and submicromolar concentrations, inducing apoptosis. mdpi.com Similarly, piperazine–chalcone hybrids have exhibited promising anticancer activity against a range of human cancer cell lines. researchgate.net The mechanisms of cytotoxicity often involve the induction of apoptosis through pathways that may or may not be mediated by ERK1/2 signaling or oxidative stress. mdpi.com

In the context of specific cancers, piperazine clubbed with 2-azetidinone derivatives has been found to suppress proliferation and migration, and induce apoptosis in human cervical cancer HeLa cells via an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov This suggests that the generation of reactive oxygen species plays a role in the anticancer effects of these compounds.

Some piperazine derivatives also exhibit inhibitory activity against key kinases involved in cancer progression, such as cyclin-dependent kinase 2 (CDK2). nih.gov By inhibiting CDK2, these compounds can cause cell cycle arrest, leading to apoptosis of cancer cells. nih.gov

It is important to note that while many piperazine derivatives show promise, their efficacy and mechanisms can vary significantly based on their specific chemical structures.

Table 1: Anticancer Activity of Piperazine Derivatives

Central Nervous System (CNS) Activity Research

Piperazine derivatives have been extensively studied for their effects on the central nervous system, primarily due to their interactions with various neurotransmitter systems.

A significant body of research has focused on the interaction of piperazine derivatives with serotonin (B10506) (5-HT) receptors. ijrrjournal.com Many of these compounds exhibit high affinity for 5-HT1A receptors. nih.govnih.gov For example, certain (2-methoxyphenyl)piperazine derivatives have been shown to bind with high affinity to 5-HT1A receptors, with some compounds displaying Ki values in the nanomolar range. nih.govnih.gov The length of the alkyl chain and the nature of the amide group in these derivatives have been found to influence their affinity for 5-HT1A sites. nih.gov

Some piperazine derivatives, such as those with a terminal heteroaryl or cycloalkyl amide fragment, have been synthesized and evaluated as 5-HT1A receptor ligands. nih.gov The affinity of these compounds can be enhanced by increasing the lipophilicity of the cycloalkyl derivatives through annelation and/or saturation. nih.gov

Furthermore, studies have explored the development of multi-target ligands that interact with both serotonin and dopamine (B1211576) receptors. For instance, novel indazole and piperazine scaffold-based compounds have been synthesized and shown to have affinities for D2, 5-HT1A, and 5-HT2A receptors, suggesting their potential in treating conditions like schizophrenia. nih.gov The substitution pattern on the aryl part of the piperazine moiety significantly affects the binding affinity to these receptors. nih.gov

The interaction of piperazine derivatives with serotonin receptors is a key aspect of their potential therapeutic applications in CNS disorders.

Piperazine derivatives can also modulate monoamine pathways by inhibiting monoamine oxidase (MAO) enzymes. nih.govresearchgate.net MAO-A and MAO-B are responsible for the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. nih.govresearchgate.net

Several series of piperazine derivatives have been synthesized and screened for their MAO inhibitory activity. nih.govresearchgate.net For instance, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives have shown selective MAO-A inhibitory activity. nih.govresearchgate.net Similarly, N-methyl-piperazine chalcones have been identified as dual inhibitors of MAO-B and acetylcholinesterase (AChE), suggesting their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

The selectivity of these compounds for MAO-A versus MAO-B can be influenced by the substituents on the piperazine ring. For example, pyridazinobenzylpiperidine derivatives have shown higher inhibition of MAO-B than MAO-A. researchgate.netmdpi.com The position and nature of substituents on the phenyl ring can significantly impact the inhibitory potency and selectivity. mdpi.com

The ability of piperazine derivatives to modulate monoamine pathways highlights their potential as antidepressants and neuroprotective agents.

Structure Activity Relationship Sar Studies of 1 3 Chlorobenzyl Piperazin 2 One Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 1-(3-Chlorobenzyl)piperazin-2-one derivatives can be finely tuned by altering substituents on the benzyl (B1604629) moiety and the piperazin-2-one (B30754) ring, or by modifying the linker connecting various pharmacophoric elements.

The nature and position of substituents on the benzyl ring are critical determinants of biological activity. Halogen atoms, in particular, can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its binding affinity to target receptors.

The presence of a chlorine atom at the meta-position (position 3) of the benzyl ring in the parent compound establishes a specific electronic and steric profile. SAR studies on related piperazine-containing scaffolds have consistently shown that both the type of halogen and its location are pivotal. For instance, in one series of chrysin-based sulfonylpiperazines, the presence of halogen atoms was found to be essential for potent anticancer activity. nih.gov A derivative with a 2,4-difluoro substitution on the terminal phenyl ring exhibited the most potent activity against certain cancer cell lines. nih.gov In another series of 1,3,4-thiadiazole (B1197879) derivatives, the anti-Helicobacter pylori potential was strongly influenced by the substituent on the benzylpiperazine moiety, with a 3-methoxybenzyl group yielding the most potent compound. nih.gov This suggests that electronic effects (both inductive and mesomeric) and the potential for hydrogen bonding play a significant role.

These findings underscore the principle that altering the position of the chlorine atom (e.g., to the ortho- or para-position) or replacing it with other halogens (e.g., fluorine, bromine) or different electron-withdrawing/donating groups would likely have a profound impact on the biological activity of this compound derivatives.

Table 6.1.1: Influence of Benzyl Moiety Substituents on Biological Activity of Piperazine-based Compounds This table is generated based on findings from related but different piperazine (B1678402) scaffolds to illustrate general SAR principles.

Scaffold Type Substituent on Benzyl/Phenyl Ring Observed Biological Effect Reference
Chrysin-sulfonylpiperazine 2,4-Difluoro Potent anticancer activity nih.gov
Sulfonamide-piperazine 4-Chloro Effective anticancer activity nih.gov
Thiadiazole-piperazine 3-Methoxybenzyl Strong anti-H. pylori activity nih.gov
Benzylpiperazine 2,3,4-Trimethoxybenzyl Vasodilator activity nih.gov

The piperazin-2-one ring itself offers multiple points for modification, including the N-1 and N-4 positions and the carbon atoms of the ring skeleton. Analysis of piperazine-containing drugs shows that most are substituted at the N-1 and N-4 positions, leaving a vast chemical space of carbon-substituted derivatives unexplored. rsc.org

The N-1 nitrogen, bearing the 3-chlorobenzyl group in the parent compound, is crucial for anchoring this lipophilic moiety. The N-4 nitrogen is unsubstituted and can act as a hydrogen bond donor or a basic center, which can be vital for interacting with biological targets and improving pharmacokinetic properties. nih.gov SAR studies on various piperazine series have shown that substitution at this N-4 position with different alkyl or aryl groups can dramatically alter or confer biological activity. nih.govnih.gov For example, in some anticancer derivatives, leaving the piperazine ring unsubstituted was found to be beneficial for activity against specific cell lines. nih.gov

Substitution on the carbon atoms of the piperazin-2-one ring introduces stereocenters and can significantly impact the molecule's conformation and interaction with a target's binding pocket. The synthesis of α-tertiary piperazin-2-ones has opened avenues to explore this chemical space. rsc.org In one study, introducing a trifluoromethyl group to the piperazin-2-one skeleton resulted in compounds with significant cytotoxic activity, highlighting the impact of substitution on the ring's carbon framework. mdpi.com

Table 6.1.2: Effect of Piperazin-2-one Ring Modifications on Biological Activity This table is generated based on findings from related piperazine and piperazin-2-one scaffolds.

Ring System Modification Observed Biological Effect Reference
Piperazine Unsubstituted N-H Favorable for anti-K562 activity nih.gov
Piperazine Replacement with morpholine/pyrrolidine Decreased activity nih.gov
Piperazin-2-one C-3 Trifluoromethyl group Significant cytotoxic activity mdpi.com
Piperazin-2-one N-4 substitution Modulates activity (compound specific) nih.govnih.gov

In the context of this compound, the benzyl group can be considered part of the linker system connecting the piperazin-2-one core to the chlorophenyl pharmacophore. Modifications could involve inserting a flexible alkyl chain or a more rigid unit between the piperazine N-1 atom and the benzyl group. Studies on related piperazine derivatives have shown varied effects. For a series of histamine (B1213489) H3 receptor antagonists, extending an alkylic linker chain progressively decreased receptor affinity. nih.gov Conversely, in a series of quinazolin-4(3H)-one derivatives, introducing a carbonyl group as a linker between the quinazolinone and piperazine rings enhanced inhibitory activity against Toxoplasma gondii, although it also increased host cell toxicity. acs.org The insertion of a piperazine ring into a linker is a common strategy to increase rigidity and improve solubility. nih.gov

These examples demonstrate that there is no universal rule for linker design; the optimal linker is target-dependent and must be empirically determined to properly balance potency, selectivity, and pharmacokinetic properties.

Table 6.1.3: Impact of Linker Modification on the Activity of Piperazine Derivatives This table is generated based on findings from various piperazine-containing scaffolds.

Scaffold Type Linker Modification Observed Biological Effect Reference
Histamine H3 Antagonists Extension of alkyl linker length Decreased receptor affinity nih.gov
Quinazolinone derivatives Introduction of a carbonyl linker Increased efficacy, but also increased toxicity acs.org
PROTACs Piperazine insertion in linker Increased rigidity and potential for improved solubility nih.gov

Pharmacophore Elucidation for Optimized Target Binding

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. nih.gov For piperazine-based compounds, several pharmacophore models have been proposed for various targets.

A common pharmacophore model for ligands binding to certain receptors, such as the sigma-1 receptor, involves a central basic nitrogen atom (a positive ionizable feature) flanked by two hydrophobic regions. nih.gov In the case of this compound derivatives, the piperazine nitrogen at the N-4 position can serve as this crucial basic center, capable of forming an ionic bond or a key hydrogen bond with an acidic residue like glutamic acid in the receptor's active site. nih.gov

The two hydrophobic regions are occupied by other parts of the molecule. The 3-chlorobenzyl group effectively occupies one hydrophobic pocket, while substituents at the N-4 position or on the piperazin-2-one ring could be designed to fit into a second hydrophobic pocket. The optimal distance and spatial arrangement between these features are critical for high-affinity binding. nih.gov Pharmacophore models for other targets, such as the serotonin (B10506) transporter, also highlight the importance of an aromatic ring and a protonatable amine. researchgate.net Elucidating the specific pharmacophore for a given biological target allows for the rational design of new derivatives with optimized geometry for enhanced binding and selectivity.

Table 6.2: Key Pharmacophoric Features for Piperazine-based Ligands This table is generated based on general pharmacophore models for piperazine derivatives.

Pharmacophoric Feature Corresponding Structural Moiety Putative Interaction Reference
Positive Ionizable Group N-4 atom of piperazine Ionic bond, Hydrogen bond with acidic residue (e.g., Glu, Asp) nih.gov
Primary Hydrophobic Site 3-Chlorobenzyl group van der Waals, hydrophobic interactions nih.gov
Secondary Hydrophobic Site Substituents at N-4 or other positions van der Waals, hydrophobic interactions nih.gov
Hydrogen Bond Acceptor Carbonyl oxygen (C2-position) Hydrogen bond with donor residue (e.g., Asn, Gln) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model takes the form of an equation where biological activity is a function of various physicochemical or structural parameters, known as molecular descriptors.

For piperazine derivatives, 3D-QSAR studies have been conducted to understand their activity. In one study on compounds with antihistamine and antibradykinin effects, it was found that electrostatic and steric fields were the most important factors correlating with the antagonistic effect, while hydrophobicity was not a significant contributor. nih.gov This implies that the shape of the molecule and the distribution of electron density are critical for receptor binding.

A typical QSAR study involves:

Data Set: A series of synthesized and biologically tested analogs of this compound.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation relating a subset of the most relevant descriptors to the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the biological activity of newly designed, unsynthesized derivatives of this compound. This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates and providing mechanistic insights into the key structural features that govern activity.

Table 6.3: Example of a QSAR Model for Piperazine Derivatives This is a hypothetical QSAR equation to illustrate the concept, based on principles from the literature.

Example QSAR Equation pIC₅₀ = 0.5 * (Descriptor A) - 1.2 * (Descriptor B) + 0.8 * (Descriptor C) + 2.5
Descriptor Interpretation
Descriptor A (e.g., Electrostatic Field) A positive coefficient suggests that a higher value for this descriptor (e.g., a more positive electrostatic potential in a specific region) increases biological activity.
Descriptor B (e.g., Steric Bulk) A negative coefficient indicates that increasing steric bulk in a particular area is detrimental to activity, possibly due to steric clashes in the binding site.
Descriptor C (e.g., Dipole Moment) A positive coefficient suggests that a greater overall molecular dipole moment enhances biological activity, possibly by improving long-range interactions with the target.
Reference Principle nih.gov

Future Directions and Research Perspectives for 1 3 Chlorobenzyl Piperazin 2 One

Rational Design and Synthesis of Next-Generation Analogues

The structural framework of 1-(3-Chlorobenzyl)piperazin-2-one offers multiple points for chemical modification, providing a rich field for the rational design and synthesis of new analogues with potentially enhanced or novel biological activities. Future research will likely focus on systematic modifications of this core structure to explore the structure-activity relationship (SAR).

Key strategies may include:

Substitution on the Benzyl (B1604629) Ring: The existing chlorine atom at the 3-position of the benzyl group can be moved to the 2- or 4-position, or replaced with other substituents such as fluorine, bromine, methyl, or methoxy (B1213986) groups. These changes would modulate the electronic and steric properties of the molecule, potentially influencing binding affinity and selectivity for specific biological targets.

Modification of the Piperazin-2-one (B30754) Core: The piperazinone ring itself can be altered. For instance, alkyl or aryl groups could be introduced at other positions on the ring to explore new binding interactions. The synthesis of such derivatives often involves multi-step reactions, starting from piperazine (B1678402) or its precursors and employing techniques like reductive alkylation. nih.gov

Hybridization with Other Pharmacophores: A promising approach involves creating hybrid molecules by combining the this compound scaffold with other known bioactive moieties. nih.gov For example, linking it to fragments known to inhibit specific enzymes or interact with particular receptors could produce conjugates with unique pharmacological profiles. nih.govrsc.org The use of "click chemistry" has become a highly efficient method for creating diverse libraries of such hybrid compounds, often incorporating structures like 1,2,3-triazoles to link the piperazine core to other chemical entities. nih.govnih.gov

These synthetic explorations aim to generate libraries of novel compounds for screening, with the goal of identifying next-generation analogues that possess improved potency, selectivity, and drug-like properties.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the initial therapeutic focus of piperazine derivatives has been broad, future research on this compound and its analogues should involve a systematic exploration of novel biological targets to uncover new therapeutic applications. The piperazine scaffold is present in drugs targeting a wide array of conditions, including cancer, neurodegenerative diseases, and infectious diseases. researchgate.net

Potential areas for investigation include:

Oncology: Piperazine derivatives have shown promise as anticancer agents by targeting various mechanisms. researchgate.net Analogues of this compound could be screened against a panel of cancer cell lines to identify potential anti-proliferative activity. nih.govnih.gov Subsequent studies could then focus on identifying the specific molecular targets, which might include protein kinases like CDK2, tumor suppressor modulators such as S100A2, or structural proteins like tubulin. nih.govnih.govnih.gov

Neurodegenerative Diseases: Given that many benzylpiperazine compounds interact with receptors in the central nervous system, exploring targets relevant to diseases like Alzheimer's and Parkinson's is a logical step. jneonatalsurg.comnih.gov This could involve screening for inhibitory activity against enzymes such as cholinesterases (AChE and BuChE), monoamine oxidases (MAOs), or beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net

Parasitic and Microbial Infections: The piperazine core has a long history as an anthelmintic agent and is a component of some antimicrobial and antifungal drugs. researchgate.net New analogues could be evaluated for their efficacy against a range of pathogens, potentially revealing novel mechanisms to combat infectious diseases.

Identifying the specific proteins or pathways that these new compounds interact with is crucial for understanding their mechanism of action and for guiding further optimization.

Integration of Advanced Computational Approaches in Drug Design (e.g., Artificial Intelligence and Machine Learning)

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization process. For this compound, integrating advanced computational approaches will be essential for navigating the vast chemical space of its potential derivatives efficiently.

Key computational strategies include:

Molecular Docking and Dynamics: These in silico techniques can predict how different analogues of this compound might bind to the active sites of known biological targets. This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. jneonatalsurg.comresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of synthesized analogues and their measured biological activities, QSAR models can be built to identify the key chemical features that contribute to potency. mdpi.com These models can then predict the activity of virtual compounds before they are made.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming drug discovery by enabling the analysis of massive datasets. researchgate.netresearchgate.net These technologies can be applied to:

High-Throughput Virtual Screening: ML models can screen enormous virtual libraries of compounds much faster than traditional methods. nih.gov

Predictive Modeling: AI can develop sophisticated models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with better drug-like profiles early in the process. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel analogues of the piperazin-2-one scaffold that a human chemist might not have conceived. researchgate.net

Target Identification: AI can analyze biological data to identify and validate new potential drug targets for which piperazin-2-one derivatives might be effective. nih.gov

The integration of these computational tools, especially AI and ML, will allow for a more data-driven and intelligent approach to designing the next generation of drugs based on the this compound structure. labmanager.com

Q & A

Q. Advanced: How can reaction conditions be tailored to improve regioselectivity in the synthesis of this compound?

Methodological Answer: Regioselectivity challenges arise due to competing N-alkylation sites on the piperazin-2-one ring. Computational modeling (e.g., density-functional theory, DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. For instance, Becke’s hybrid functional (B3LYP) with exact exchange terms (e.g., 20% Hartree-Fock exchange) accurately predicts nucleophilic sites in heterocycles . Experimentally, steric hindrance can be minimized using bulky solvents (e.g., tert-butanol) or low-temperature kinetic control (0–5°C). Monitoring via in-situ FTIR or LC-MS helps identify intermediates and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR (400 MHz, DMSO-d6) identifies the 3-chlorobenzyl group (δ 4.35–4.50 ppm, singlet for CH2; aromatic protons at δ 7.20–7.45 ppm) and piperazin-2-one ring protons (δ 3.10–3.50 ppm). 13^13C NMR confirms carbonyl resonance at δ 165–170 ppm .
  • IR : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and C-Cl (650–750 cm1^{-1}) are diagnostic .
  • HRMS : Exact mass analysis (calculated for C11_{11}H12_{12}ClN2_2O: 245.0589) validates molecular composition .

Q. Advanced: How can NOESY or 2D NMR resolve conformational ambiguities in the piperazin-2-one ring?

Methodological Answer: NOESY correlations between the 3-chlorobenzyl CH2 and piperazin-2-one ring protons confirm spatial proximity, distinguishing axial vs. equatorial substituents. For example, cross-peaks between δ 4.40 ppm (CH2) and δ 3.30 ppm (ring NH) suggest a specific chair conformation. DFT-optimized structures (B3LYP/6-31G*) can simulate NOE patterns for comparison .

Basic: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP : Use fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (e.g., COSMO-RS) to estimate hydrophobicity.
  • pKa : DFT-based microsolvation models (e.g., SMD implicit solvent) predict protonation states. For piperazin-2-one, the carbonyl group lowers basicity (predicted pKa ~7.5) compared to piperazine .
  • Solubility : Molecular dynamics simulations with explicit solvents (e.g., water, DMSO) model lattice energy and solvation effects .

Q. Advanced: How does incorporating exact exchange in DFT functionals improve thermochemical predictions for this compound?

Methodological Answer: Becke’s B3LYP functional, which integrates 20% exact exchange, reduces errors in bond dissociation energies and enthalpy predictions. For example, atomization energy deviations for similar heterocycles drop to <3 kcal/mol when exact exchange is included. This is critical for modeling reaction pathways (e.g., ring-opening or electrophilic substitution) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste services .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Q. Advanced: How can in vitro toxicity assays guide safe handling practices?

Methodological Answer:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains (TA98, TA100) with S9 metabolic activation.
  • Skin Sensitization : Use the Local Lymph Node Assay (LLNA) in mice to evaluate EC3 values. Negative results (EC3 >10%) indicate low risk .

Advanced: How can structural analogs of this compound be designed to enhance bioactivity?

Methodological Answer:

  • SAR Studies : Replace the 3-chlorobenzyl group with electron-withdrawing substituents (e.g., CF3) to modulate π-π interactions. For example, 1-(4-Trifluoromethoxyphenyl)piperazin-2-one derivatives show enhanced receptor binding in antimicrobial assays .
  • Prodrug Design : Introduce ester or amide moieties at the piperazin-2-one nitrogen to improve bioavailability. Hydrolysis in vivo releases the active compound .

Advanced: What strategies resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent, catalyst). For example, a 23^3 factorial design can optimize yield by identifying interactions between solvent polarity (DMF vs. acetonitrile) and reaction time .
  • Kinetic Analysis : In-situ monitoring via Raman spectroscopy tracks intermediate formation, enabling real-time adjustments (e.g., adding scavengers for byproducts) .

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